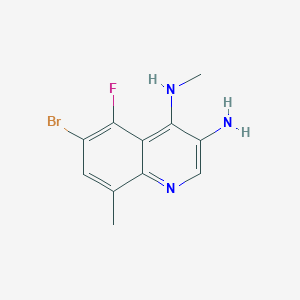
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, with an additional bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-3-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding bromo-fluoro ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted fluorobenzene derivatives.
Oxidation: Formation of bromo-fluoro ketones or carboxylic acids.
Reduction: Formation of fluorobenzene derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block that undergoes chemical transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromoethanol
- 3-(2-Bromoethyl)indole
Uniqueness
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an additional bromoethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H7Br2F |
|---|---|
Poids moléculaire |
281.95 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromoethyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-4-6-2-1-3-7(11)8(6)10/h1-3H,4-5H2 |
Clé InChI |
BLBKFYRZNQEDFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


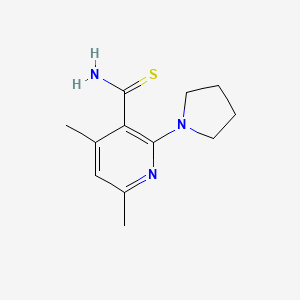
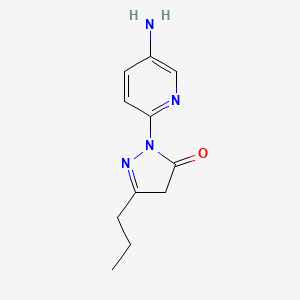
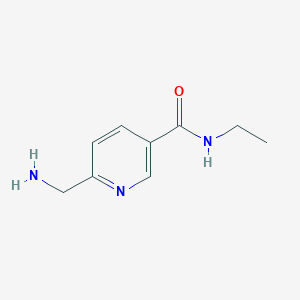
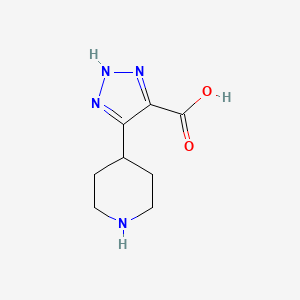
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)
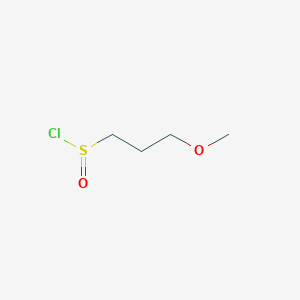
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)



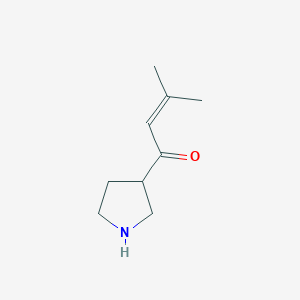
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
